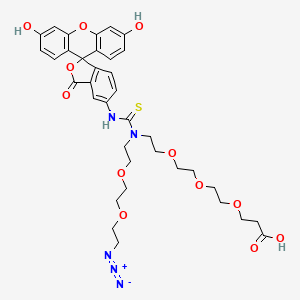
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
Overview
Description
“N-(Azido-PEG2)-N-Fluorescein-PEG3-acid” is a fluorescein labeling reagent containing a terminal azide group and a terminal carboxylic acid . The azide group enables PEGylation via Click Chemistry . The terminal carboxylic acid can react with primary amino groups in the presence of EDC or HATU . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “N-(Azido-PEG2)-N-Fluorescein-PEG3-acid” involves the use of click chemistry . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Chemical Reactions Analysis
The azide group in “N-(Azido-PEG2)-N-Fluorescein-PEG3-acid” can participate in click chemistry reactions . It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups .Scientific Research Applications
Conjugation and Imaging Studies
- Conjugation for Carbohydrate-Binding Proteins : The azido amine linker, closely related to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, has been synthesized and used in the creation of carbohydrate-fluorescein conjugates. This innovation is crucial for studying carbohydrate-binding proteins, demonstrating the linker's utility in biological research (Bertozzi & Bednarski, 1991).
Biochemical and Biomedical Applications
- Dual-Modality Imaging : A study on photoactivatable fluorophores, which includes fluorescein and other dyes functionalized with azido groups, highlights their application in dual-modality imaging combining optical imaging and positron emission tomography. This technology shows promise for clinical pathology and intraoperative surgery (Guillou et al., 2022).
- Targeted Imaging of Breast Cancer Cells : Fluorescein isothiocyanate (FITC), a compound structurally similar to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, has been successfully employed in targeted fluoromagnetic nanoparticles for imaging breast cancer MCF-7 cells. This research illustrates the potential of such compounds in cancer diagnostics (Majd et al., 2013).
Nanotechnology and Material Science
- Noncovalent Functionalization of Carbon Nanotubes : Fluorescein−polyethylene glycol (Fluor-PEG) has been used to noncovalently functionalize carbon nanotubes. This process makes the nanotubes water-soluble and provides them with fluorescence labels, showcasing the adaptability of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid in nanomaterial development (Nakayama-Ratchford et al., 2007).
Advanced Material Synthesis and Characterization
- Polymer-Based Dye Encapsulation : In the realm of bioengineering and optical imaging, Cyanine 3, an amphiphilic fluorescent dye, has been encapsulated using PEG and azidotriglycerol-based dendronized polymers. This demonstrates the potential of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid in stabilizing and enhancing the utility of fluorescent dyes (Kumar et al., 2018).
Cellular and Molecular Biology
- Dynamic Cell Adhesion Studies : The use of azido-[polylysine-g-PEG], a compound with similarities to N-(Azido-PEG2)-N-Fluorescein-PEG3-acid, has been pivotal in studying dynamic cell adhesion. It facilitates controlled cellular adhesion and shape change, underlining its significance in cellular biology research (van Dongen et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a fluorescein labeling reagent . Its primary targets are molecules containing primary amino groups . The terminal carboxylic acid of the compound can react with these primary amino groups in the presence of EDC or HATU .
Mode of Action
The compound contains a terminal azide group that enables PEGylation via Click Chemistry . Click Chemistry is a type of chemical reaction where azide and alkyne functional groups react to form a stable triazole linkage . This reaction is typically catalyzed by copper (CuAAc) but can also occur strain-promoted with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound’s interaction with its targets primarily involves the formation of stable triazole linkages via Click Chemistry . This process can affect various biochemical pathways depending on the nature of the target molecule.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the compound’s action is the formation of a stable triazole linkage with target molecules . This can enable the labeling of these molecules with fluorescein, allowing for their detection and study in various research applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid. For instance, the Click Chemistry reactions it participates in are typically catalyzed by copper, suggesting that the presence and concentration of copper in the environment could impact its efficacy . Additionally, the compound is recommended to be stored at -20°C , indicating that temperature could affect its stability.
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N5O12S/c37-40-38-8-12-48-16-17-49-13-9-41(10-14-50-18-20-51-19-15-47-11-7-33(44)45)35(54)39-24-1-4-28-27(21-24)34(46)53-36(28)29-5-2-25(42)22-31(29)52-32-23-26(43)3-6-30(32)36/h1-6,21-23,42-43H,7-20H2,(H,39,54)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJYXCRDKLEIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N5O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)


![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)


